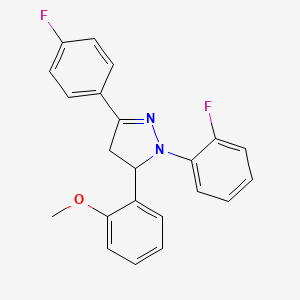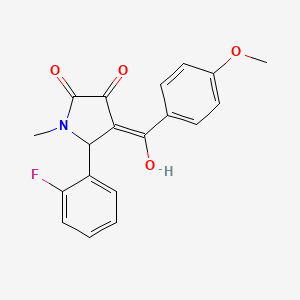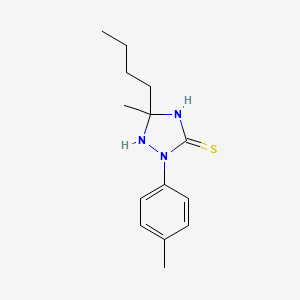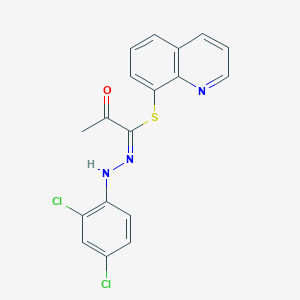methyl}piperidine](/img/structure/B11519944.png)
1-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl](4-nitrophenyl)methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidine is a complex organic compound that features a combination of tetrazole, chlorophenyl, nitrophenyl, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidine can be synthesized through a multi-step process involving the formation of the tetrazole ring, followed by the introduction of the chlorophenyl and nitrophenyl groups, and finally the attachment of the piperidine ring. The synthesis typically involves:
- Formation of the tetrazole ring via cycloaddition reactions.
- Introduction of the 3-chlorophenyl group through electrophilic aromatic substitution.
- Attachment of the 4-nitrophenyl group using nucleophilic aromatic substitution.
- Coupling with piperidine through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-{1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-{1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with specific receptors in the body to modulate their activity.
Inhibiting enzymes: Blocking the activity of enzymes involved in disease processes.
Modulating signaling pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
1-{1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidine can be compared with other similar compounds, such as:
1-{1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidine: Similar structure but with a methyl group instead of a nitro group.
1-{1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidine: Similar structure but with an amino group instead of a nitro group.
The uniqueness of 1-{1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidine lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H19ClN6O2 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
1-[[1-(3-chlorophenyl)tetrazol-5-yl]-(4-nitrophenyl)methyl]piperidine |
InChI |
InChI=1S/C19H19ClN6O2/c20-15-5-4-6-17(13-15)25-19(21-22-23-25)18(24-11-2-1-3-12-24)14-7-9-16(10-8-14)26(27)28/h4-10,13,18H,1-3,11-12H2 |
InChI Key |
FXONZSGHJKBGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=NN=NN3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-5-phenyl-1,6-di(propan-2-yl)hexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B11519865.png)

![ethyl {1-benzyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl}acetate](/img/structure/B11519873.png)

![[4-[(Tetrazol-1-ylmethyl)-amino]-furazan-3-yl]-acetic acid](/img/structure/B11519891.png)
![(2Z,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11519900.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(4-fluorophenyl)methylene]acetohydrazide](/img/structure/B11519901.png)
![methyl {(3E)-2-oxo-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11519904.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoate](/img/structure/B11519917.png)
![ethyl (2Z)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11519918.png)
![Methyl 2-{[({[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11519921.png)

![N'-[2-(2,5-dichlorophenoxy)propanoyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11519941.png)
